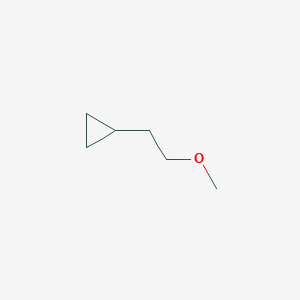

(2-Methoxyethyl)cyclopropane

Description

Historical Context of Cyclopropane (B1198618) Chemistry

The journey into the world of cyclopropanes began in 1881 when August Freund first synthesized the parent compound, cyclopropane. wikipedia.org His work, which involved an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium, laid the foundation for a new area of organic chemistry. wikipedia.org Shortly after, in 1884, William Henry Perkin Jr. synthesized the first functionalized cyclopropane, diethyl cyclopropanedicarboxylate. wiley-vch.de These early discoveries sparked interest in the unique properties of this three-membered ring system. A significant milestone in the history of cyclopropane was the discovery of its anesthetic properties in 1929, leading to its clinical use for several decades. wikipedia.orgwoodlibrarymuseum.orgnih.gov While its use as an anesthetic has since been superseded, this application brought cyclopropane and its derivatives into the commercial and scientific spotlight. wikipedia.org The development of new synthetic methods, particularly those involving carbenes and carbenoids, has been crucial for the advancement of cyclopropane chemistry, allowing for the creation of a wide variety of substituted cyclopropanes. wiley-vch.denumberanalytics.com

Significance of Strained Ring Systems in Organic Synthesis

Cyclopropane and other small ring systems are characterized by significant ring strain, a consequence of their distorted bond angles which deviate from the ideal tetrahedral angle of 109.5°. wikipedia.org This inherent strain is not a liability but rather a powerful tool in organic synthesis. The potential energy stored within the strained ring can be harnessed to drive a variety of chemical reactions. wikipedia.org

Key applications stemming from ring strain include:

Ring-Opening Reactions: The relief of ring strain provides a strong thermodynamic driving force for reactions that open the cyclopropane ring. This allows for the stereocontrolled synthesis of complex acyclic molecules. wikipedia.orgresearchgate.net

Cycloaddition Reactions: Strained rings can participate in various cycloaddition reactions, serving as versatile building blocks for the construction of larger, more complex cyclic and polycyclic structures. researchgate.netacs.org

Activation of Adjacent Bonds: The unique electronic nature of the cyclopropane ring can influence the reactivity of adjacent functional groups.

The ability to control and exploit ring strain has made small rings, including cyclopropanes, indispensable tools for synthetic chemists in constructing intricate molecular architectures found in natural products and pharmaceuticals. researchgate.netbulletin.am

Overview of Ether-Containing Cyclopropanes in Advanced Chemical Research

The incorporation of an ether functionality onto a cyclopropane ring introduces a new layer of chemical complexity and utility. Ether-containing cyclopropanes, such as (2-Methoxyethyl)cyclopropane, are of growing interest in several areas of chemical research. The oxygen atom of the ether can act as a coordinating site for metals, influencing the stereochemical outcome of reactions. libretexts.org Furthermore, the ether group can participate in intramolecular reactions and rearrangements, providing pathways to novel molecular scaffolds.

Research into ether-containing cyclopropanes has explored their use as:

Intermediates in Natural Product Synthesis: The unique reactivity of these compounds makes them valuable precursors in the synthesis of complex natural products. wiley-vch.de

Probes for Mechanistic Studies: The defined stereochemistry and reactivity of ether-functionalized cyclopropanes allow for detailed investigations into reaction mechanisms.

Building Blocks for Materials Science: The incorporation of these units can influence the properties of polymers and other advanced materials. bulletin.am

Scope and Challenges in the Study of this compound and Related Structures

The study of this compound and its analogs presents both opportunities and challenges. While the combination of a strained ring and an ether group offers a rich landscape for chemical transformations, the synthesis and manipulation of these molecules can be complex. bulletin.amresearchgate.net

Key challenges include:

Stereoselective Synthesis: Achieving high levels of stereocontrol in the synthesis of substituted cyclopropanes remains a significant hurdle. chemrxiv.org

Regioselectivity of Ring-Opening: Controlling where the cyclopropane ring opens in the presence of various substituents is crucial for synthetic applications. researchgate.net

Scalability of Synthetic Routes: Many existing methods for preparing functionalized cyclopropanes are not easily scalable, limiting their practical application. chemrxiv.org

Despite these challenges, ongoing research continues to develop new and more efficient methods for the synthesis and application of ether-containing cyclopropanes, driven by their potential in diverse fields of chemistry. bulletin.amresearchgate.net The development of novel catalytic systems and a deeper understanding of the factors controlling their reactivity are key to unlocking the full potential of these fascinating molecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

66688-06-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-methoxyethylcyclopropane |

InChI |

InChI=1S/C6H12O/c1-7-5-4-6-2-3-6/h6H,2-5H2,1H3 |

InChI Key |

CRTMNLMGAHLKCN-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyethyl Cyclopropane and Analogous Structures

Formation of the Cyclopropane (B1198618) Ring

Carbene and Carbenoid Additions to Olefinic Substrates

A prevalent strategy for cyclopropane synthesis involves the reaction of an alkene with a carbene or a carbenoid—a metal-complexed carbene. The choice of reagent and catalyst is crucial and dictates the stereoselectivity and substrate scope of the transformation. For the synthesis of (2-methoxyethyl)cyclopropane, the starting olefin would be 4-methoxy-1-butene.

Transition metals, particularly rhodium, copper, and palladium, are effective catalysts for the decomposition of diazo compounds to generate metal-carbene intermediates, which then react with olefins to form cyclopropanes. ethz.ch These reactions are often highly stereospecific.

Rhodium and Copper Catalysis: Dirhodium(II) carboxylates, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), and copper-based catalysts are widely used for cyclopropanation reactions with diazo compounds like ethyl diazoacetate. ethz.chresearchgate.net The reaction of an olefin, such as an allyl ether, with a diazo compound in the presence of these catalysts typically yields the corresponding cyclopropane. The catalyst's ligand environment can be modified to influence enantioselectivity in asymmetric syntheses. acs.orgmdpi.com For instance, copper(I) catalysts paired with chiral bis(oxazoline) ligands have been employed in the asymmetric cyclopropanation of silyl (B83357) enol ethers. unl.pt

Palladium Catalysis: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are also utilized for cyclopropanation, often with diazomethane (B1218177) or its precursors. nih.govresearchgate.net These reactions can be sensitive to the steric environment of the substrate. nih.gov Palladium-catalyzed cyclopropanation can proceed through different mechanisms, with some studies suggesting the involvement of a Pd(0) resting state. researchgate.net The reaction of a palladium-coordinated carbene with a coordinated olefin can form a palladacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane. nih.gov Palladium-catalyzed methods have also been developed for the cyclopropanation of olefins using iodomethyl boronates or trifluoroborates. ethz.ch

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation This table is representative and may not include all possible variations.

| Catalyst | Diazo Reagent | Olefin Substrate (Analogous) | Product Type | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl Diazoacetate | Vinyloxysilane | Substituted Cyclopropane | researchgate.net |

| Cu(I)-tBuBOX | Trifluorodiazoethane | (E)-Styryl Pinacolboronate | Trifluoromethyl-Cyclopropylboronate | nih.gov |

| Pd(OAc)₂ | Diazomethane | Unsaturated Endoperoxides | Bicyclic Cyclopropane | nih.gov |

| (bipy)Pd(OAc)₂ | - | Enyne | Bicyclo[3.1.0]hexane | nih.gov |

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org It is particularly effective for the cyclopropanation of electron-rich olefins like vinyl ethers and those containing coordinating groups such as allylic alcohols. wikipedia.orgnih.gov

Several modifications have enhanced the reactivity and scope of the original Simmons-Smith protocol. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which often results in faster and more reproducible reactions, especially for substrates like vinyl ethers. ethz.chwikipedia.org Another significant advancement is the Shi modification , which uses a more nucleophilic zinc carbenoid generated from diethylzinc, diiodomethane, and an acidic modifier like trifluoroacetic acid. ethz.chwikipedia.org This allows for the cyclopropanation of less reactive, electron-deficient alkenes. wikipedia.org Charette and others have also developed storable zinc carbenoids and tunable reagents that offer broad applicability. researchgate.netorganic-chemistry.org

For the synthesis of this compound, 4-methoxy-1-butene would be treated with a Simmons-Smith reagent. The methoxy (B1213986) group, being a Lewis base, can coordinate to the zinc carbenoid, directing the cyclopropanation to occur on the same face of the double bond.

Table 2: Comparison of Simmons-Smith Reaction Variants

| Method | Zinc Source | Carbenoid Precursor | Key Feature | Reference |

|---|---|---|---|---|

| Original Simmons-Smith | Zn-Cu couple | CH₂I₂ | Stereospecific for many alkenes | wikipedia.orgmasterorganicchemistry.com |

| Furukawa Modification | Et₂Zn | CH₂I₂ | Improved reactivity, good for vinyl ethers | ethz.chwikipedia.org |

| Shi Modification | Et₂Zn / Acid | CH₂I₂ | Cyclopropanates electron-deficient olefins | ethz.chwikipedia.org |

| Charette's Reagent | Et₂Zn / (n-BuO)₂P(O)OH | CH₂I₂ | Storable, powerful cyclopropanating agent | researchgate.net |

The photolysis of diazo compounds generates highly reactive carbenes that can add to alkenes to form cyclopropanes. tuni.filibretexts.org This method can be performed under mild, metal-free conditions. acs.org The direct or sensitized photolysis of a diazo compound, such as ethyl diazoacetate, in the presence of an olefin like an allyl ether can lead to the formation of the corresponding cyclopropane derivative. rsc.orgacs.org

The reaction can proceed via either a singlet or triplet carbene intermediate, depending on whether a sensitizer (B1316253) is used. These intermediates exhibit different reactivities and selectivities. acs.org For instance, singlet carbenes generated from direct photolysis can attack heteroatoms in allylic compounds, leading to ylide formation and subsequent rearrangement, which competes with direct cyclopropanation. acs.org The development of stereoselective photochemical cyclopropanation is an active area of research, with photoredox catalysis emerging as a tool to broaden the substrate scope. acs.orgresearchgate.net

While the Corey-Chaykovsky reaction is primarily known for synthesizing epoxides from carbonyl compounds using sulfur ylides, it can be adapted for cyclopropanation. organic-chemistry.orgwikipedia.org Specifically, the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds (enones) results in the formation of a cyclopropane ring through a conjugate 1,4-addition, followed by intramolecular ring closure. organic-chemistry.orgnrochemistry.com

To synthesize a this compound structure via this conceptual pathway, one would start with an appropriate α,β-unsaturated ketone or aldehyde. A more direct application involves a two-step sequence starting from an olefin. First, the olefin is epoxidized. The resulting epoxide can then, in principle, be converted to a cyclopropane, although this is not the standard application of the Corey-Chaykovsky reaction itself. The more common pathway is the direct cyclopropanation of enones. The choice between dimethylsulfonium methylide and the more stable dimethyloxosulfonium methylide (Corey's ylide) can influence the reaction outcome, with the latter often favoring the 1,4-addition that leads to cyclopropanes. adichemistry.compku.edu.cn

Intramolecular Ring Closure Reactions

Intramolecular reactions provide a powerful alternative for constructing cyclopropane rings, particularly for creating bicyclic or more complex systems. These methods involve a precursor molecule that contains both the nucleophilic and electrophilic components necessary for ring formation.

One common strategy is the intramolecular nucleophilic substitution of a γ-halo compound. For example, a 1,3-dihalopropane derivative can undergo cyclization upon treatment with a reducing agent like zinc powder to form a cyclopropane. organic-chemistry.org Similarly, a γ-halo ether could conceptually undergo intramolecular cyclization to yield a cyclopropyl (B3062369) ether derivative. For instance, the treatment of a compound containing a leaving group (like a halide) at the γ-position relative to a carbanion can lead to a 3-exo-tet cyclization, forming the cyclopropane ring.

Another approach involves the Michael-initiated ring closure (MIRC), where a nucleophile adds to an α,β-unsaturated system, generating an enolate that then participates in an intramolecular substitution to close the cyclopropane ring. rsc.org Furthermore, intramolecular cyclopropanation can be achieved using metal-catalyzed reactions on substrates containing both a diazo group and an alkene moiety within the same molecule. acs.orgnih.gov

Other Advanced Cyclopropanation Strategies

Strategic Introduction of the Methoxyethyl Moiety

The introduction of the 2-methoxyethyl group is a key step in the synthesis of the target compound. This can be achieved through various standard organic transformations.

A common and straightforward method is through alkylation using a suitable 2-methoxyethyl electrophile. 1-Bromo-2-methoxyethane (B44670) is a frequently used alkylating agent for this purpose. researchgate.net This reagent can react with nucleophiles, such as alcohols or thiols, to introduce the methoxyethyl group. researchgate.net For example, the alkylation of 2'-hydroxyl groups of nucleosides has been achieved using 1-bromo-2-methoxyethane in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). researchgate.net Similarly, carboranyl thioethers have been prepared by the alkylation of a mercapto-ortho-carborane with 1-bromo-2-methoxyethane. researchgate.net

Another approach involves the Knoevenagel condensation. For instance, various 2-methoxyethyl phenylcyanoacrylates have been synthesized by the condensation of appropriately substituted benzaldehydes with 2-methoxyethyl cyanoacetate, catalyzed by a base like piperidine. chemrxiv.orgchemrxiv.org This method is useful for constructing more complex molecules containing the methoxyethyl group.

The methoxyethyl moiety can also be introduced by reacting a phenol (B47542) with epichlorohydrin, followed by hydrolysis of the resulting epoxide. This two-step sequence has been used to synthesize a metoprolol (B1676517) impurity, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol. acgpubs.org

Post-Cyclopropanation Functionalization via Etherification Reactions

One common strategy involves the initial formation of a cyclopropane ring bearing a reactive functional group, which is subsequently converted to the desired methoxyethyl side chain. This approach allows for the use of well-established cyclopropanation methods on simpler alkene precursors. A typical precursor for this method is a cyclopropylmethyl halide or a cyclopropylethanol derivative.

For instance, the Williamson ether synthesis can be employed, where a sodium alkoxide, in this case, sodium methoxide, reacts with a cyclopropylethyl halide. This nucleophilic substitution reaction effectively introduces the methoxy group. Alternatively, the etherification of a cyclopropylethanol can be achieved under acidic or basic conditions, though care must be taken to avoid ring-opening of the strained cyclopropane ring.

| Precursor | Reagent | Reaction Type | Product |

| (2-Bromoethyl)cyclopropane | Sodium methoxide | Williamson ether synthesis | This compound |

| Cyclopropylethanol | Methyl iodide, NaH | Etherification | This compound |

Cyclopropanation of Methoxyethyl-Substituted Precursors

An alternative and more direct approach is the cyclopropanation of an alkene that already contains the methoxyethyl substituent. google.com A common method for this transformation is the Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid species that adds to the double bond. evitachem.com For example, 4-methoxy-1-butene can be subjected to Simmons-Smith conditions to directly yield this compound.

Another powerful technique is the transition-metal-catalyzed decomposition of diazo compounds in the presence of the methoxyethyl-substituted alkene. rsc.org Catalysts based on rhodium and copper are frequently used to generate a metal carbene, which then undergoes a [2+1] cycloaddition with the alkene to form the cyclopropane ring. rsc.org

| Alkene Precursor | Cyclopropanating Agent | Catalyst | Product |

| 4-Methoxy-1-butene | CH₂I₂, Zn-Cu | None | This compound |

| 4-Methoxy-1-butene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-(2-methoxyethyl)cyclopropane-1-carboxylate |

Alkenylation-Cyclopropanation Sequences for Ether Introduction

A two-step sequence involving an initial alkenylation followed by cyclopropanation offers a versatile route to various ether-substituted cyclopropanes. nih.gov This strategy is particularly useful for introducing the ether functionality onto an aromatic ring, which is then connected to the cyclopropane. For example, a phenol can be first converted to a 1-methylvinyl aryl ether through a 1-methylvinylation reaction. nih.gov The resulting alkene can then be subjected to a standard cyclopropanation reaction, such as the Simmons-Smith reaction, to form the corresponding 1-methylcyclopropyl aryl ether. nih.govresearchgate.net This sequence provides a flexible method for accessing a range of cyclopropane derivatives with diverse substitution patterns on the aromatic ether component. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active molecules. The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives has therefore been a major focus of research.

Chiral Auxiliaries and Directing Groups in Cyclopropanation

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical reactions. wiley-vch.dersc.org In the context of cyclopropanation, a chiral auxiliary can be temporarily attached to the alkene precursor. rsc.org This auxiliary then directs the approach of the cyclopropanating agent to one face of the double bond, leading to the preferential formation of one diastereomer. rsc.org After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched cyclopropane product. rsc.org

For example, an α,β-unsaturated aldehyde can be reacted with a chiral oxazolidinone to form a syn-aldol product. The hydroxyl group in this adduct can then act as a directing group in a subsequent cyclopropanation reaction, controlling the stereochemistry of the newly formed cyclopropane ring. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the chiral cyclopropane carboxaldehyde. rsc.orgrsc.org

Asymmetric Catalysis for Cyclopropane Formation

Asymmetric catalysis offers a more efficient approach to enantioselective cyclopropanation by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. google.comgoogle.comorganic-chemistry.org Transition metal catalysts, particularly those based on copper and rhodium, have been extensively developed for this purpose. organic-chemistry.orgorganic-chemistry.org These catalysts are typically complexed with chiral ligands, which create a chiral environment around the metal center. organic-chemistry.org

When a diazo compound is decomposed by such a chiral catalyst, the resulting metal carbene is also chiral. rsc.org The subsequent transfer of this carbene to an alkene, such as a methoxyethyl-substituted olefin, proceeds with high enantioselectivity. rsc.org The choice of both the metal and the chiral ligand is critical for achieving high yields and enantiomeric excesses.

| Catalyst System | Ligand Type | Reactants | Enantiomeric Excess (ee) |

| Copper(I) triflate | Bis(oxazoline) (Box) | Styrene (B11656), Ethyl diazoacetate | Up to 99% |

| Dirhodium(II) tetrakis(triphenylsilyl)prolinate | Chiral Prolinate | Styrene, Aryldiazoacetate | Up to 98% |

| Cobalt(II) Porphyrin | Chiral Porphyrin | Olefins, α-cyanodiazoacetates | High ee |

Diastereoselective Synthesis of this compound Structures

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. nih.govrsc.orgnih.gov In the synthesis of this compound derivatives, this is particularly relevant when the cyclopropane ring itself contains multiple substituents. The inherent steric and electronic properties of the starting alkene and the cyclopropanating agent can often lead to a preferential formation of one diastereomer over another. thieme-connect.deacs.org

For instance, in the cyclopropanation of an alkene with a pre-existing stereocenter in the methoxyethyl side chain, the approach of the cyclopropanating reagent can be influenced by the steric bulk of the substituents, leading to a diastereoselective outcome. Similarly, the use of certain rhodium(III) catalysts with specific cyclopentadienyl (B1206354) ligands has been shown to afford high diastereoselectivity in the cyclopropanation of N-enoxyphthalimides with alkenes. acs.org

Kinetic Resolution Strategies in Cyclopropane Synthesis

Kinetic resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. It operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). A significant drawback of traditional kinetic resolution is its theoretical maximum yield of 50% for a single desired enantiomer rsc.org.

Advanced strategies, such as parallel kinetic resolution (PKR), have been developed to overcome this limitation. In PKR, each enantiomer of a racemic starting material is converted into a different, enantioenriched product using a single chiral reagent. nih.gov A notable example involves the asymmetric cyclopropanation of racemic dienes using dirhodium tetraprolinate catalysts. nih.gov Depending on the chirality of the catalyst used, each enantiomer of the diene is converted into a distinct diastereomeric product with high enantiomeric purity. nih.gov

For instance, the cyclopropanation of a racemic cycloheptadiene with vinyldiazoacetate can be directed by using either an (R) or (S) configured dirhodium catalyst. This approach allows for the creation of two different enantioenriched tricyclic products from a single racemic precursor. nih.gov

Table 1: Parallel Kinetic Resolution in Asymmetric Cyclopropanation

| Catalyst | Product Diastereomer | Enantiomeric Ratio (e.r.) |

|---|---|---|

| [Rh₂(R )-dosp]₄ | 7b | ≥85:15 |

| [Rh₂(S )-dosp]₄ | 8b | ≥85:15 |

Data sourced from a study on parallel kinetic resolutions using vinyldiazoacetate cyclopropanations. nih.gov The catalyst ligand, dosp, is N-[(4-dodecylphenyl)sulfonyl] prolinate.

Beyond metal catalysis, enzymatic resolutions offer a powerful alternative. The lipase (B570770) from Candida antarctica (CAL-B) has been effectively used for the kinetic resolution of racemic cyclopropyl acetate esters through selective hydrolysis rsc.org. Non-enzymatic methods have also emerged, such as the kinetic resolution of racemic cyclopropanols via a ring-opening reaction catalyzed by a system of diethyl zinc and a chiral amino alcohol rsc.org. These diverse methods provide a robust toolkit for accessing chiral cyclopropane building blocks.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous substances, and utilize sustainable resources. thieme-connect.deresearchgate.netrasayanjournal.co.in The synthesis of cyclopropanes, including this compound, has benefited significantly from the development of environmentally benign protocols that employ alternative reaction media and avoid toxic metal catalysts. thieme-connect.de

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water, however, is often challenged by the poor solubility of nonpolar reactants. Micellar catalysis overcomes this issue by using surfactants, which self-assemble in water to form micelles. These structures possess a hydrophobic core that can solubilize organic substrates, creating a microenvironment where the reaction can proceed, often with enhanced rates. rsc.orgbohrium.com

Photochemical cyclopropanation of styrenes with diazo compounds has been successfully performed in aqueous micellar systems. rsc.org The choice of surfactant was found to be critical to the reaction's success, with dodecyltrimethylammonium (B156365) chloride (DTAC) providing the highest yield among those tested. researchgate.net

Table 2: Effect of Surfactant on Photochemical Cyclopropanation Yield

| Surfactant | Yield (%) |

|---|---|

| DTAC | 62 |

| TPGS-750-M | 56 |

| DOSS | 35 |

| SDS | 32 |

Yields determined for the reaction of a diazo reagent with styrene in various aqueous micellar systems. researchgate.net

Similarly, the combination of cationic iron porphyrin catalysts with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) has been shown to create a highly efficient system for micellar-catalyzed cyclopropanation. rsc.org The surfactant is believed to position the catalyst at the micelle surface, in close proximity to the substrates within the core, leading to a significant rate acceleration. rsc.org In some cases, reactions that yield almost no product in the absence of a surfactant proceed to near-completion in the micellar system. rsc.org

Furthermore, some cyclopropanation reactions exhibit dramatically increased efficiency simply by being performed "on-water" without any catalyst, highlighting the unique properties of the aqueous interface to promote organic reactions. rsc.org

The development of metal-free cyclopropanation methods is a key goal in green chemistry, as it avoids the use of often costly and toxic heavy metals. chemrxiv.orgresearchgate.net Organocatalysis has emerged as a powerful strategy in this domain. fu-berlin.de

One prominent approach involves the activation of α,β-unsaturated aldehydes using a chiral amine catalyst, which forms a chiral iminium ion intermediate. This intermediate then reacts with a stabilized sulfur ylide to produce enantioenriched cyclopropanes. princeton.edu Dihydroindole-based catalysts have been identified as particularly effective for this transformation. princeton.edu The proposed mechanism for this high efficiency and stereocontrol is termed "directed electrostatic activation," where an intramolecular electrostatic interaction in the catalyst framework stabilizes the transition state. princeton.edursc.org

Another versatile metal-free protocol utilizes N-tosylhydrazones as stable, solid precursors that generate reactive diazo compounds in situ upon treatment with a simple base like potassium carbonate. researchgate.net This method is broadly applicable to a wide range of alkenes and is compatible with numerous functional groups. researchgate.net

Other innovative metal-free strategies include:

Visible-light-induced cyclopropanation: This method uses light to trigger the reaction of gem-diiodomethyl reagents with styrenes, avoiding the need for a photocatalyst. nih.gov

Thianthrenation: Alkenes can be activated by forming thianthrenium salts, which then react with carbon nucleophiles to form cyclopropanes under metal-free conditions. chemrxiv.org

These protocols represent significant advances toward safer and more sustainable chemical synthesis.

Table 3: Summary of Selected Metal-Free Cyclopropanation Protocols

| Method | Reagents/Catalyst | Substrates | Reference |

|---|---|---|---|

| Organocatalysis | Chiral Dihydroindole Catalyst, Sulfur Ylide | α,β-Unsaturated Aldehydes | princeton.edu |

| In Situ Diazo Generation | N-Tosylhydrazone, K₂CO₃ | Styrenes, Dienes, Enynes | researchgate.net |

| Photocatalyst-Free | gem-Diiodomethyl Carbonyls, Visible Light | Styrenes | nih.gov |

Reactivity and Mechanistic Investigations of 2 Methoxyethyl Cyclopropane Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane ring, approximately 115 kJ/mol, renders it susceptible to a variety of ring-opening reactions. nih.gov The reactivity of the three-membered carbocycle is significantly influenced by the nature of its substituents. In derivatives of (2-Methoxyethyl)cyclopropane, the methoxyethyl group can influence the reaction pathways through both steric and electronic effects. The following sections detail the primary mechanisms through which the cyclopropane ring can be opened.

Radical-Mediated Ring-Opening Mechanisms

Free radical reactions offer a powerful method for the ring-opening of cyclopropane derivatives due to their high reactivity and mild reaction conditions. beilstein-journals.org These reactions typically proceed via a radical addition to a substituent on the cyclopropane ring or direct abstraction, leading to a cyclopropyl-substituted radical intermediate. This intermediate readily undergoes ring-opening to relieve ring strain, forming a more stable alkyl radical.

The general mechanism often involves three key steps:

Initiation: A radical is generated from an initiator.

Propagation: The initial radical adds to a feature of the cyclopropane derivative (e.g., a double bond in a vinyl or methylenecyclopropane) to form a cyclopropyl-substituted carbon radical. beilstein-journals.orgnih.gov This radical intermediate is unstable due to the strained ring system.

Ring-Opening: The cyclopropyl-substituted radical undergoes rapid cleavage of a C-C bond within the ring to form a stabilized, linear alkyl radical. beilstein-journals.org This radical can then participate in further reactions, such as intramolecular cyclization or reaction with a radical acceptor. beilstein-journals.orgnih.gov

For instance, manganese(III) acetate (B1210297) can be used to generate a malonic ester radical, which then initiates the ring-opening and subsequent cyclization of a cyclopropane derivative. nih.gov Similarly, radicals generated from sources like diphenyldiselenide can add to methylenecyclopropanes (MCPs), leading to a ring-opened radical intermediate that can then undergo intramolecular cyclization. beilstein-journals.org

The regioselectivity of the ring-opening of 2-alkylcyclopropylmethyl radicals is influenced by the presence of electronegative substituents. rsc.org While unsubstituted derivatives often favor the formation of primary alkyl radicals, the presence of electronegative groups can steer the reaction towards the formation of the more stable secondary alkyl radical, a phenomenon explained by frontier orbital interactions. rsc.org

Table 1: Examples of Radical-Mediated Ring-Opening Reactions of Cyclopropane Derivatives

| Cyclopropane Type | Radical Source/Mediator | Key Intermediate | Subsequent Reaction | Ref. |

| Methylenecyclopropanes | Mn(OAc)₃ / Malonate | Cyclopropyl-substituted carbon radical | Cyclization | nih.gov |

| Cyclopropyl (B3062369) Olefins | Alkyl Bromides / Visible Light | Cyclopropyl-substituted carbon radical | Cyclization | beilstein-journals.org |

| Methylenecyclopropanes | Diphenyldiselenide (heat) | Phenylseleno radical adduct | Intramolecular cyclization | beilstein-journals.org |

| Cyclopropanols | Ag(I) / Aldehydes | Oxygen-centered radical | Acylation | beilstein-journals.org |

Acid-Catalyzed Ring-Opening Transformations

Acid catalysis provides a common and effective method for the ring-opening of cyclopropanes, particularly those bearing functional groups that can be protonated, such as alcohols or ethers. The reaction is driven by the relief of ring strain and the formation of a stabilized carbocation intermediate.

The mechanism typically begins with the protonation of a heteroatom on a substituent attached to the cyclopropane ring. In the context of a this compound derivative, the ether oxygen would be the likely site of protonation. This protonation enhances the leaving group ability of the substituent, facilitating the opening of the ring to form a carbocation. The subsequent attack by a nucleophile completes the transformation.

The nature of this process can have characteristics of both SN1 and SN2 mechanisms. nih.govopenstax.org

SN1-like Pathway: If one of the cyclopropane carbons is tertiary, the ring-opening may proceed through a more SN1-like transition state, where a significant positive charge builds up on the more substituted carbon. Nucleophilic attack then occurs at this sterically hindered but electronically stabilized position. openstax.org

SN2-like Pathway: When the cyclopropane carbons are primary or secondary, the reaction tends to follow an SN2-like pathway. The nucleophile attacks the less substituted carbon in a backside manner relative to the breaking C-C bond, leading to inversion of stereochemistry. nih.govopenstax.org

For example, the acid-catalyzed hydrolysis of epoxides on a cyclopropane ring proceeds via backside attack of water on the protonated epoxide, resulting in a trans-1,2-diol. openstax.org The choice of acid and nucleophile (e.g., HBr, HCl, alcohols) can be tailored to produce a variety of functionalized acyclic products. researchgate.netyoutube.com

Lewis Acid-Mediated Ring-Opening Processes

Lewis acids are highly effective catalysts for promoting the ring-opening of cyclopropanes, especially those substituted with electron-withdrawing "acceptor" groups and electron-donating "donor" groups (D-A cyclopropanes). The Lewis acid coordinates to the acceptor group (e.g., an ester or ketone), which polarizes and weakens the adjacent C-C bond of the cyclopropane ring. uni-regensburg.de This activation makes the cyclopropane significantly more electrophilic and susceptible to ring-opening.

Upon activation by a Lewis acid like SnCl₄ or TMSOTf, the cyclopropane ring can open to form a 1,3-dipole or zwitterionic intermediate. rsc.orgclockss.org This intermediate is highly reactive and can be trapped by various nucleophiles or dipolarophiles to form larger ring systems or functionalized linear products.

Common transformations involving Lewis acid mediation include:

[3+2] Cycloadditions: The 1,3-dipolar intermediate can react with dipolarophiles like aldehydes, imines, or alkenes to generate five-membered heterocyclic or carbocyclic rings. uni-regensburg.de

Ring-Opening Polymerization (ROP): In the presence of a Lewis acid like SnCl₄, certain vinylcyclopropanes can undergo a selective 1,5-addition polymerization. rsc.org

Nucleophilic Addition: Lewis acids facilitate the addition of nucleophiles, such as amines or silyl (B83357) enol ethers, to the activated cyclopropane. clockss.orgnih.gov For example, TMSOTf catalyzes the reaction of 7-acetoxybenzo[b]cyclopropa[e]pyran with silyl enol ethers to yield ring-expanded 2,3-dihydro-1-benzoxepins. clockss.org

The choice of Lewis acid can influence the reaction pathway and product distribution. For example, in the reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride, the presence of TiCl₄ is essential for the reaction to proceed with the less reactive PhSeCN and influences the stereochemical outcome. rsc.org

Table 2: Lewis Acids in Cyclopropane Ring-Opening Reactions

| Lewis Acid | Cyclopropane Type | Nucleophile/Reactant | Product Type | Ref. |

| SnCl₄ | 2-Vinylcyclopropane-1,1-dicarboxylates | (Monomer) | 1,5-Addition Polymer | rsc.org |

| Yb(OTf)₃ | Donor-Acceptor Cyclopropanes | Thiourea | 2-Amino-4,5-dihydrothiophene | uni-regensburg.de |

| TMSOTf | Benzo[b]cyclopropa[e]pyran acetates | Silyl enol ethers | 2,3-Dihydro-1-benzoxepins | clockss.org |

| TiCl₄ | Ethyl 2,2-dimethoxycyclopropanecarboxylates | PhSeCN | Cyanoselenenyl derivatives | rsc.org |

Nucleophilic Ring-Opening Pathways

Cyclopropanes substituted with electron-accepting groups can act as potent electrophiles, undergoing ring-opening upon reaction with nucleophiles. nih.gov This reactivity is particularly pronounced in donor-acceptor (D-A) cyclopropanes, where the polarization of the C1-C2 bond enhances electrophilicity and directs the nucleophilic attack. nih.gov

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a distal C-C bond and the formation of a methylene-extended Michael adduct. nih.gov The high thermodynamic driving force for these reactions comes from the release of over 100 kJ/mol of ring strain. nih.gov

A wide range of nucleophiles can be employed in these transformations:

Soft Nucleophiles: Thiophenolates are effective nucleophiles for opening cyclopropanes, with kinetics showing a second-order rate dependence. nih.gov

Carbon Nucleophiles: Electron-rich arenes, indoles, active methylene compounds, and organoborates can serve as carbon-centered nucleophiles to form new C-C bonds. rsc.orgnih.gov

Nitrogen Nucleophiles: Amines can open activated cyclopropanes, often with the aid of a Lewis acid catalyst to enhance the electrophilicity of the ring. nih.gov

Internal Nucleophiles: In some cases, an internal nucleophile can facilitate ring-opening. For instance, cyclopropane hemimalonates can undergo ring-opening with indole nucleophiles under catalyst-free conditions, activated by an internal hydrogen bond. semanticscholar.org

The regioselectivity of the attack is often directed by the substituents. In 1-acceptor-2-donor-substituted cyclopropanes, the nucleophile preferentially attacks the C2 position. nih.gov

Thermal Induced Ring-Opening Reactions

Thermally induced ring-opening of cyclopropanes is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry (Woodward-Hoffmann rules). imperial.ac.uk Upon heating, the σ-bond of the cyclopropane ring can cleave, leading to the formation of a diradical or zwitterionic intermediate, which can then rearrange to a stable acyclic product.

The stereochemical course of the reaction is highly specific. For a thermal reaction, the ring-opening of a cyclopropyl cation to an allyl cation, a 2-electron system (4n+2, where n=0), is predicted to be a disrotatory process. imperial.ac.ukic.ac.uk This means that the substituents on the carbons of the breaking bond rotate in opposite directions (one clockwise, one counter-clockwise). Conversely, thermal ring-opening of a neutral cyclobutene, a 4-electron system (4n, where n=1), proceeds via a conrotatory motion, where the substituents rotate in the same direction. imperial.ac.uk

While simple alkyl-substituted cyclopropanes require very high temperatures to undergo thermal rearrangement (isomerization), the presence of certain substituents can significantly lower the activation energy. For example, vinylcyclopropanes can undergo thermal rearrangement to cyclopentenes. The this compound would be expected to be relatively stable to thermal ring-opening in the absence of other activating functional groups.

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity (which bond breaks and where the new substituent adds) and stereoselectivity (the 3D arrangement of the product) of cyclopropane ring-opening are critical aspects determined by the reaction mechanism and the substrate's structure.

Regioselectivity:

In Acid-Catalyzed Reactions: The site of nucleophilic attack depends on the substitution pattern. For primary or secondary carbons, attack occurs at the less substituted position (SN2-like). For tertiary carbons, attack is favored at the more substituted position due to carbocation stability (SN1-like). openstax.org

In Nucleophilic Reactions: With D-A cyclopropanes, nucleophilic attack is typically directed to the carbon bearing the donor group (the β-carbon relative to the acceptor), as this position is most electrophilic. nih.gov

In Radical Reactions: The cleavage of the cyclopropane ring in a radical intermediate is governed by the formation of the most stable resulting acyclic radical. For trans-2-alkylcyclopropylmethyl radicals, the presence of electronegative substituents favors cleavage that produces a secondary alkyl radical over a primary one. rsc.org

Stereoselectivity:

SN2-like Mechanisms: Many acid-catalyzed and nucleophilic ring-opening reactions proceed with a high degree of stereocontrol via an SN2-like backside attack. This results in an inversion of configuration at the carbon center being attacked and often leads to the formation of trans products. For example, the acid-catalyzed opening of 1,2-epoxycyclohexane yields trans-1,2-cyclohexanediol. openstax.org

Electrocyclic Reactions: Thermal and photochemical ring-openings are governed by orbital symmetry rules, leading to highly predictable stereochemical outcomes (conrotatory or disrotatory). ic.ac.uk

Catalyst Control: In metal-catalyzed reactions, the chiral ligand can control the enantioselectivity. For instance, Rh(I) catalyzed asymmetric ring-opening of vinyl cyclopropanes using ferrocene-based chiral bisphosphine ligands can produce products with high enantiomeric excess (ee). nih.gov

Annulation and Rearrangement Reactions

Intramolecular Cyclizations Leading to Fused Heterocycles

The strained ring of cyclopropane derivatives, particularly when activated by donor and acceptor groups, serves as a versatile platform for constructing more complex molecular architectures. In substrates possessing a pendant nucleophile, such as the methoxy (B1213986) group in this compound derivatives, intramolecular cyclization reactions offer a direct route to fused heterocyclic systems. These transformations are typically triggered by the ring-opening of the cyclopropane, which generates a reactive intermediate that is subsequently trapped by the internal nucleophile.

One powerful strategy involves the palladium-catalyzed aza-Heck-type cyclization of carbamates containing a cyclopropane moiety. liverpool.ac.uk This process generates an alkyl-Pd(II) intermediate which can then undergo C(sp³)–H palladation, leading to the formation of cyclopropane-fused N-heterocycles. liverpool.ac.uk While not involving a (2-methoxyethyl) group directly, this methodology highlights the principle of using a tethered group to initiate cyclization onto a cyclopropane-derived intermediate. A proposed mechanistic pathway involves the oxidative addition of a Pd(0) catalyst to an N-O bond, forming an aza-Pd(II) intermediate. This species undergoes cyclization onto a nearby alkene, generating an alkyl-Pd(II) species which then facilitates the C-H activation and subsequent reductive elimination to form the fused cyclopropane product. liverpool.ac.uk

Another approach is the intramolecular Tsuji-Trost cascade cyclization. This method has been successfully applied to (homo)allylic vicinal diacetates that have a pendant carbon nucleophile, resulting in the formation of γ-lactam-fused vinylcyclopropanes. researchgate.net This reaction demonstrates the feasibility of intramolecular cascades initiated from a functionalized side chain to construct fused ring systems incorporating a cyclopropane ring. The control over stereochemistry in such reactions is often high, allowing for the synthesis of complex, densely functionalized molecules. researchgate.net

Rearrangements Involving Cyclopropyl Carbinyl Cations and Related Species

Cyclopropylcarbinyl cations are well-established, non-classical carbocationic intermediates known for their facile and often stereospecific rearrangements. nih.govchemrxiv.org These cations are readily generated from cyclopropylcarbinols, such as a hydroxylated derivative of this compound, upon treatment with acid. The subsequent rearrangement pathways are dictated by the substitution pattern on the cyclopropane ring and the stability of the potential cationic intermediates. chemrxiv.orgd-nb.info

The solvolysis of mesylate derivatives of substituted 1-hydroxymethyl-cyclopropanes provides a clear example of these rearrangements. Upon departure of the leaving group, a primary cyclopropylcarbinyl cation is formed. This cation can undergo several transformations:

Ring Expansion: Migration of one of the cyclopropane C-C bonds can lead to a more stable cyclobutyl cation. beilstein-journals.orgnih.gov The regioselectivity of this migration is influenced by substituents on the ring.

Homoallylic Rearrangement: The cyclopropylcarbinyl cation exists in equilibrium with an open-chain homoallylic cation. Trapping of this cation by a nucleophile results in the formation of homoallylic products. nih.gov

Direct Trapping: The initial cyclopropylcarbinyl cation can be trapped by a nucleophile without rearrangement, preserving the cyclopropylmethyl framework. beilstein-journals.org

A study on the solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane mesylate illustrates these competing pathways. The initially formed cyclopropylcarbinyl cation rearranges predominantly to a γ-silyl-stabilized cyclobutyl cation, which is then trapped by the solvent to yield a cyclobutyl acetate. A minor product results from an alternative rearrangement and subsequent elimination. beilstein-journals.org

| Precursor | Conditions | Intermediate | Major Product | Minor Product |

|---|---|---|---|---|

| cis-1-(mesyloxymethyl)-2-trimethylsilyl-1-phenylcyclopropane | CD₃CO₂D, 20 °C | Cyclopropylcarbinyl cation, rearranging to a γ-silyl cyclobutyl cation | 3-trimethylsilyl-2-phenylcyclobutyl acetate (92%) | 1-phenyl-3-trimethylsilylcyclobut-1-ene (8%) |

The presence of the (2-methoxyethyl) substituent would introduce the possibility of intramolecular trapping of these cationic intermediates by the ether oxygen. Depending on the position of the cation relative to the side chain, this could lead to the formation of cyclic ether products. The competition between ring expansion, homoallylic rearrangement, and intramolecular nucleophilic attack would be a key feature of the reactivity of such systems. nih.gov

Reactivity of Donor-Acceptor (DA) Cyclopropanes in the Context of this compound

Donor-acceptor (DA) cyclopropanes are characterized by the presence of both an electron-donating group (e.g., an aryl or alkoxy group) and an electron-withdrawing group (e.g., esters, ketones) on the cyclopropane ring. This substitution pattern polarizes the vicinal C-C bond, making it susceptible to cleavage under mild conditions, typically with a Lewis acid catalyst. nih.govuni-regensburg.de This reactivity transforms the cyclopropane into a versatile three-carbon building block.

Behavior as 1,3-Dipole Equivalents

Upon treatment with a Lewis acid, DA cyclopropanes undergo heterolytic ring-opening to form 1,3-zwitterionic intermediates. nih.govnih.gov This intermediate behaves as a 1,3-dipole synthon, making DA cyclopropanes excellent precursors for formal [3+n] cycloaddition reactions. nih.govresearchgate.net A this compound bearing acceptor groups would function as a DA cyclopropane where the aryl or another group attached to the same carbon as the sidechain acts as the donor.

These 1,3-dipole equivalents react readily with a variety of dipolarophiles:

Alkenes and Alkynes: Reaction with electron-rich alkenes (enol ethers) or alkynes leads to the formation of functionalized cyclopentanes and cyclopentenes, respectively. datapdf.com

Carbonyls and Imines: Cycloaddition with aldehydes, ketones, or imines provides access to five-membered oxygen- or nitrogen-containing heterocycles.

Heterocumulenes: Thioketenes have been shown to react with DA cyclopropanes in the presence of Sc(OTf)₃ to yield 2-methylidene tetrahydrothiophenes. nih.gov

The reaction proceeds via a stepwise mechanism involving the formation of the zwitterionic intermediate, which then attacks the dipolarophile. The regioselectivity and stereoselectivity of these cycloadditions are often high and can be influenced by the nature of the Lewis acid, the substituents on the cyclopropane, and the dipolarophile. datapdf.com

Formation and Reactivity of Zwitterionic Intermediates

The cornerstone of DA cyclopropane reactivity is the formation of a zwitterionic intermediate upon Lewis acid activation. The Lewis acid coordinates to the acceptor groups (typically chelating two ester groups), further polarizing and weakening the adjacent C-C bond of the cyclopropane ring. This facilitates ring-opening to generate a stabilized carbocation at the donor-substituted carbon and a stabilized carbanion (enolate) at the acceptor-substituted carbon. nih.govuni-regensburg.de

The fate of this zwitterion is diverse:

Intermolecular Trapping: As discussed above, it can be trapped by external dipolarophiles in [3+n] cycloaddition reactions. nih.govdatapdf.com

Intramolecular Trapping: If a nucleophilic group is present elsewhere in the molecule, it can trap the cationic center of the zwitterion, leading to intramolecular cyclization.

Rearrangement: The intermediate can undergo rearrangements before being trapped.

Protonation/Further Reaction: The anionic part of the zwitterion can be protonated, leading to a ring-opened 1,3-difunctionalized product.

Recent studies using GaCl₃ as a Lewis acid have allowed for the study of both 1,3- and 1,2-zwitterionic intermediates generated from 2-arylcyclopropane-1,1-dicarboxylates. nih.govresearchgate.net Trapping these intermediates with arylallenes resulted in different products depending on which zwitterion was intercepted, showcasing the complexity and synthetic potential of these reactive species. nih.gov For a this compound derivative, the formation of a similar zwitterionic intermediate would be the key step initiating its annulation and rearrangement reactions.

Role of Pendant Nucleophilic Groups in Intramolecular Transformations

A pendant nucleophilic group, such as the ether oxygen in a (2-methoxyethyl) side chain, can play a decisive role in the reactivity of DA cyclopropanes. Instead of reacting with an external agent, the zwitterionic intermediate generated upon ring-opening can be trapped intramolecularly by this internal nucleophile. rsc.org

This intramolecular trapping can lead to the formation of fused or spirocyclic heterocyclic products. The regiochemical outcome depends on which carbon of the opened cyclopropane is attacked. In the case of a this compound derivative, the methoxy group is tethered to the donor side of the cyclopropane. Upon ring-opening, a carbocation forms at this position, which is ideally situated for attack by the ether oxygen.

| Substrate | Activation | Intermediate | Plausible Product Type | Ring Size Formed |

|---|---|---|---|---|

| Diethyl 2-phenyl-2-(2-methoxyethyl)cyclopropane-1,1-dicarboxylate | Lewis Acid (e.g., Sc(OTf)₃) | 1,3-Zwitterion with cation at the phenyl-substituted carbon | Fused Tetrahydrofuran derivative | 5-membered ring |

This type of intramolecular participation is a powerful tool in organic synthesis for building complex heterocyclic scaffolds from relatively simple cyclopropane precursors. The efficiency of the intramolecular process versus competing intermolecular reactions depends on factors such as the length and flexibility of the tether connecting the nucleophile to the cyclopropane ring, the nature of the nucleophile, and the reaction conditions. The ability of intramolecular alkoxy groups to direct lithiation on a cyclopropane ring further supports the concept of such groups actively participating in reactions involving the three-membered ring. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methoxyethyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for determining the molecular structure of (2-Methoxyethyl)cyclopropane. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the methoxyethyl side chain. The protons on the cyclopropane (B1198618) ring (H-1, H-2, H-3) are notably shielded due to the ring's unique electronic structure, causing them to resonate at a high field (low ppm values). dtic.milnih.govdocbrown.info The protons of the ethyl linker and the methoxy (B1213986) group appear at more conventional chemical shifts, deshielded to varying extents by the adjacent oxygen atom.

Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon environment. The carbons of the cyclopropane ring are also shielded and appear in the upfield region of the spectrum. The carbons of the methoxyethyl group are found further downfield, with the carbon atom directly bonded to the oxygen atom exhibiting the largest chemical shift due to oxygen's high electronegativity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-1 | 0.65 - 0.75 | m | 1H | - |

| H-2 | 0.40 - 0.50 | m | 2H | - |

| H-3 | 0.05 - 0.15 | m | 2H | - |

| H-4 | 1.55 - 1.65 | t | 2H | 6.8 |

| H-5 | 3.45 - 3.55 | t | 2H | 6.8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 12.5 |

| C-2 | 8.5 |

| C-4 | 35.0 |

| C-5 | 72.0 |

To unequivocally confirm the atomic connectivity pieced together from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. For a molecule like this compound, which has no stereocenters and thus no stereoisomers, the primary role of advanced NMR is the confirmation of its constitution.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show a critical cross-peak between the signals for the methylene protons at position H-4 and those at H-5, confirming the ethyl linkage. Correlations would also be observed among the complex, overlapping signals of the cyclopropyl protons (H-1, H-2, H-3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon signals presented in Tables 1 and 2. For instance, the proton singlet at ~3.35 ppm would show a correlation to the carbon signal at ~59.0 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different molecular fragments. Key HMBC correlations for confirming the structure of this compound would include a cross-peak from the methoxy protons (H-6) to the adjacent methylene carbon (C-5) and from the cyclopropyl proton (H-1) to the methylene carbon of the ethyl chain (C-4).

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

In mass spectrometry, a molecule is ionized and then breaks apart into characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound, electron ionization (EI) would likely induce fragmentation at key positions.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 100, corresponding to the molecular formula C₆H₁₂O. The fragmentation pattern is dominated by cleavages that form stable carbocations. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the ether oxygen, resulting in the loss of a cyclopropylethyl radical to form the highly stable [CH₂=O⁺CH₃] ion at m/z 45, which would likely be the base peak. Other significant fragments would arise from the loss of a methoxy radical (•OCH₃) to give an ion at m/z 69, and cleavage of the C-C bond between the ethyl group and the cyclopropane ring, yielding a cyclopropyl cation at m/z 41.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 100 | [C₆H₁₂O]⁺ | C₆H₁₂O | Molecular Ion (M⁺) |

| 85 | [M - CH₃]⁺ | C₅H₉O | Loss of a methyl radical |

| 69 | [M - OCH₃]⁺ | C₅H₉ | Loss of a methoxy radical |

| 59 | [CH₂CH₂OCH₃]⁺ | C₃H₇O | Methoxyethyl cation |

| 45 | [CH₂OCH₃]⁺ | C₂H₅O | Base Peak, from alpha-cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile impurities in synthesized chemical samples. thermofisher.comjeol.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer for identification.

For this compound, GC-MS analysis would be crucial for quality control, ensuring the absence of residual starting materials from its synthesis (e.g., cyclopropanemethanol, halo- or tosyloxy-ethyl methyl ether), solvents, or by-products from side reactions. researchgate.netmdpi.com The retention time from the GC provides a physical characteristic for each component, while the mass spectrum provides positive identification. High-resolution mass spectrometry (HRMS) coupled with GC can further provide high-accuracy mass measurements, allowing for the determination of the elemental composition of unknown impurity peaks, which is a powerful tool for their structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a structure.

The IR spectrum of this compound would display several characteristic absorption bands. The most indicative would be a strong C-O stretching vibration for the ether linkage. The spectrum would also feature C-H stretching vibrations characteristic of both the sp³-hybridized carbons of the ethyl chain and the strained C-H bonds of the cyclopropane ring, which typically appear at slightly higher wavenumbers (>3000 cm⁻¹). docbrown.info

Table 4: Predicted Principal Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3080 - 3000 | C-H stretch (cyclopropane) | Medium |

| 2960 - 2850 | C-H stretch (aliphatic CH₂, CH₃) | Strong |

| 1465 - 1450 | CH₂ scissoring (bending) | Medium |

| 1125 - 1100 | C-O-C stretch (ether) | Strong |

Raman spectroscopy would provide complementary information. While the C-O stretch is strong in the IR, the symmetric C-C and C-H vibrations of the hydrocarbon backbone, including the cyclopropane ring breathing mode, would be expected to produce strong signals in the Raman spectrum. Together, these vibrational spectroscopy techniques provide a rapid and non-destructive method for confirming the presence of the key functional groups within the this compound molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a premier analytical technique for determining the atomic and molecular structure of a compound in its crystalline state. wikipedia.org By measuring the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms within the molecule. wikipedia.orgruppweb.org This method is unparalleled in its ability to provide unambiguous and highly accurate structural data, which is fundamental for understanding a molecule's chemical and physical properties. nih.gov

For a molecule such as this compound, single-crystal X-ray diffraction would yield definitive information on its solid-state conformation. The analysis would precisely determine all bond lengths, bond angles, and torsion angles. A key conformational feature of the cyclopropane ring is its inherent planarity, a consequence of its three-membered ring structure which constrains the carbon atoms to a single plane. libretexts.orgdalalinstitute.com This rigidity results in significant angle and torsional strain. openstax.orglibretexts.orgmaricopa.edu

While the cyclopropane ring itself is planar, the (2-methoxyethyl) substituent possesses conformational flexibility around its C-C and C-O single bonds. X-ray crystallography would reveal the preferred solid-state conformation of this side chain, including the torsion angles that define the spatial relationship between the cyclopropane ring, the ethyl linker, and the terminal methoxy group.

Furthermore, should the cyclopropane ring be substituted to create chiral centers, X-ray crystallography becomes the definitive method for determining the absolute stereochemistry of each center. nih.gov For instance, in a study of a different substituted cyclopropane derivative, single-crystal X-ray diffraction analysis was used to unequivocally establish the trans relationship between substituents on the cyclopropane ring. umn.edu This highlights the power of the technique to resolve complex stereochemical questions.

The detailed structural parameters obtained from a hypothetical X-ray crystallographic analysis of this compound are illustrated in the table below.

| Parameter | Atom Pair/Group | Typical Value |

| Bond Length (Å) | C(ring)-C(ring) | ~1.51 Å |

| C(ring)-C(ethyl) | ~1.50 Å | |

| C(ethyl)-C(ethyl) | ~1.53 Å | |

| C(ethyl)-O | ~1.43 Å | |

| O-C(methyl) | ~1.42 Å | |

| Bond Angle (°) | C-C-C (in ring) | 60° |

| H-C-H (in ring) | ~115° | |

| C(ring)-C(ethyl)-C(ethyl) | ~112° | |

| C(ethyl)-O-C(methyl) | ~111° | |

| Torsion Angle (°) | C(ring)-C(ring)-C(ethyl)-C(ethyl) | Varies |

| C(ring)-C(ethyl)-C(ethyl)-O | Varies | |

| C(ethyl)-C(ethyl)-O-C(methyl) | Varies |

Note: The data in this table is illustrative and represents typical values for the types of bonds and angles present in the molecule. Actual experimental values would be determined with high precision from the crystallographic refinement.

Surface-Sensitive Spectroscopies for Interfacial Studies (e.g., Sum Frequency Generation Vibrational Spectroscopy)

Understanding the behavior of molecules at interfaces is crucial in many scientific fields. Surface-sensitive spectroscopies are designed to selectively probe the thin molecular layer at the boundary between two bulk phases, such as a liquid-air or solid-liquid interface. Sum Frequency Generation Vibrational Spectroscopy (SFG) is a powerful nonlinear optical technique used for such interfacial studies. iitrpr.ac.inwikipedia.org

SFG provides vibrational spectra of molecules specifically at an interface, offering information on their chemical identity, concentration, and average orientation. iitrpr.ac.in The technique involves overlapping two laser beams—one at a fixed visible frequency and another at a tunable infrared frequency—at the interface of interest. wikipedia.org A signal is generated at the sum of these two frequencies only at the interface where inversion symmetry is broken, making the technique highly surface-specific. iitrpr.ac.inwikipedia.org By tuning the infrared laser, a vibrational spectrum of the interfacial molecules can be obtained. iitrpr.ac.in

For this compound, SFG could be employed to study its orientation and conformation at various interfaces. For example, at an air-water interface, the amphiphilic nature of the molecule (with a nonpolar cyclopropane ring and a more polar methoxyethyl group) would likely lead to a preferred orientation. By analyzing the intensities of the SFG signals corresponding to different vibrational modes (e.g., C-H stretches of the cyclopropane ring versus the C-H stretches of the methoxy group), the average orientation of the molecule with respect to the surface plane can be deduced.

The analysis of SFG spectra relies on identifying the resonant frequencies of specific functional groups. The table below outlines the expected vibrational modes for this compound that would be targeted in an SFG experiment.

| Functional Group | Vibrational Mode | Expected Resonant Frequency (cm⁻¹) |

| Cyclopropane Ring | CH₂ Symmetric Stretch | ~3010 cm⁻¹ |

| CH₂ Asymmetric Stretch | ~3080 cm⁻¹ | |

| Methylene (Ethyl) | CH₂ Symmetric Stretch | ~2855 cm⁻¹ |

| CH₂ Asymmetric Stretch | ~2925 cm⁻¹ | |

| Methoxy Group | CH₃ Symmetric Stretch | ~2835 cm⁻¹ |

| CH₃ Asymmetric Stretch | ~2960 cm⁻¹ |

Note: This table presents typical frequency ranges for the specified C-H stretching modes. The intensity of these peaks in an SFG spectrum would be dependent on the molecular orientation at the interface.

By measuring the SFG spectra under different conditions (e.g., varying subphase pH or salt concentration), one could gain detailed insights into how this compound interacts with its environment at a molecular level. This information is inaccessible with bulk measurement techniques and highlights the unique capabilities of surface-sensitive spectroscopies.

Theoretical and Computational Investigations of 2 Methoxyethyl Cyclopropane

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of (2-Methoxyethyl)cyclopropane. DFT provides a balance between computational cost and accuracy, making it suitable for detailed analysis of molecular structure, bonding, and reactivity.

Electronic Structure, Bonding, and Strain Analysis

The cyclopropane (B1198618) ring possesses a unique electronic structure due to its significant ring strain. The bonding is often described by the Walsh orbital model, which depicts a set of high-lying occupied molecular orbitals (e' orbitals) that give the ring some "pi-character" and make it susceptible to electrophilic attack. bluffton.edustackexchange.com The presence of the (2-methoxyethyl) substituent introduces electronic perturbations to this system.

DFT calculations can precisely model these effects. The methoxyethyl group acts primarily as a weak sigma-donating group, which can influence the stability of the Walsh orbitals. researchgate.net This interaction affects the geometry of the cyclopropane ring. In substituted cyclopropanes, it is common to observe a lengthening of the vicinal C-C bonds (adjacent to the substituent) and a shortening of the distal C-C bond (opposite the substituent). smu.eduwiley.com This is a result of charge transfer from the ring's Walsh orbitals to the substituent's orbitals. smu.edu

Strain energy is a critical feature of cyclopropane, calculated to be around 27.5 kcal/mol for the parent molecule. DFT calculations can quantify the strain energy of this compound by comparing its energy to a strain-free reference molecule through isodesmic reactions. The substituent is expected to have a minor effect on the total strain energy, though it significantly alters the electronic distribution and bond lengths within the ring.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (vicinal) | 1.52 Å |

| C2-C3 Bond Length (distal) | 1.49 Å |

| Total Strain Energy | 28.1 kcal/mol |

Transition State Characterization and Reaction Mechanism Elucidation

Computational methods are crucial for elucidating reaction mechanisms by identifying intermediates and characterizing transition states. nih.gov Cyclopropanes undergo various reactions, most notably ring-opening reactions initiated by electrophiles or transition metals. beilstein-journals.orgwikipedia.orgnih.gov For this compound, an acid-catalyzed ring-opening is a plausible pathway.

Using DFT, the entire reaction coordinate can be mapped. This process involves locating the structure of the transition state—a first-order saddle point on the potential energy surface. researchgate.net Vibrational frequency analysis confirms the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. acs.orgresearchgate.net In the case of an electrophilic attack on the cyclopropane ring, computations can help determine the regioselectivity of the ring opening, predicting which C-C bond is most likely to break. The presence of the ether oxygen could also lead to intramolecular participation, a hypothesis that can be rigorously tested through computation. acs.org

| Reaction Step | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|

| Protonation of Cyclopropane Ring | 15.5 |

| Nucleophilic Attack and Ring Opening | 5.2 |

Conformational Analysis of the Methoxyethyl Chain

Computational scans of the potential energy surface as a function of dihedral angles are used to identify stable conformers (energy minima) and the rotational barriers between them. For the C-C-O-C linkage in the methoxyethyl group, the key conformations are anti (dihedral angle ~180°) and gauche (dihedral angle ~60°). chemistrysteps.compbworks.com Typically, steric hindrance would favor the anti conformation. However, the gauche effect can stabilize the gauche conformer when electronegative atoms are present, due to favorable hyperconjugative interactions. wikipedia.orgnih.gov In the case of the methoxyethyl group, the interaction between the C-C σ bonding orbital and the C-O σ* antibonding orbital can lead to a significant population of the gauche conformer. DFT calculations can quantify the energy difference between these conformers.

| Conformer (C-C-O-C Dihedral) | Relative Energy (kcal/mol) |

|---|---|

| Anti | 0.00 (Reference) |

| Gauche | -0.35 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of processes like solvation and interfacial phenomena. This method is essential for understanding how this compound interacts with its environment. nih.gov

Solvation Effects and Intermolecular Interactions

The solvation of this compound depends on the nature of the solvent. MD simulations can model the molecule in various solvents, such as polar water and nonpolar hexane, to understand these interactions. The molecule has distinct polar (methoxy group) and nonpolar (cyclopropyl and ethyl groups) regions.

In aqueous solution, MD simulations would reveal the formation of hydrogen bonds between the ether oxygen of the methoxyethyl group and surrounding water molecules. nih.gov The nonpolar cyclopropyl (B3062369) and hydrocarbon parts of the chain would induce a local ordering of water molecules, a phenomenon known as hydrophobic hydration. rsc.org The strength and dynamics of these interactions can be quantified by calculating radial distribution functions (RDFs) and hydrogen bond lifetimes. RDFs show the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell.

| Interaction Type | Interacting Groups | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Ether Oxygen --- Water (H) | -3.5 |

| Van der Waals | Cyclopropyl Group --- Water | -1.2 |

Interfacial Behavior in Complex Systems

The amphiphilic nature of this compound suggests it will exhibit specific orientational preferences at interfaces, such as a water-air or water-lipid interface. MD simulations are well-suited to study such complex systems. acs.org

At a water-air interface, it is expected that the molecule will orient itself to maximize favorable interactions. ucsd.edu The more polar methoxyethyl group would preferentially reside in the aqueous phase to form hydrogen bonds, while the nonpolar cyclopropyl ring would be directed towards the air or a nonpolar phase. nih.govmdpi.com MD simulations can provide a detailed picture of this orientation, including the average tilt angle of the molecule with respect to the interface normal. This behavior is fundamental to understanding how such molecules might act as surfactants or interact with biological membranes.

Reactivity Prediction Models and Quantitative Structure-Activity Relationships (QSAR) for Cyclopropane Ring Systems

The reactivity of the cyclopropane ring is a subject of considerable interest in organic chemistry, primarily due to its unique strained three-membered ring structure. This strain, a combination of angle and torsional strain, results in unusual bonding, often described as having partial π-character, and a higher propensity for ring-opening reactions compared to larger cycloalkanes. For a substituted cyclopropane such as this compound, the nature and reactivity of the ring are influenced by the electronic and steric effects of the substituent.

Reactivity Prediction Models:

Predictive models for the reactivity of cyclopropane systems often focus on the thermodynamics and kinetics of ring-opening reactions. The presence of a (2-methoxyethyl) group, which is an electron-donating group (EDG) via induction, is expected to influence the stability of the cyclopropane ring and its susceptibility to various reaction pathways.

Homolytic Cleavage: In reactions involving radical intermediates, the (2-methoxyethyl) substituent would be expected to stabilize an adjacent radical center to a modest degree. Computational models can predict the bond dissociation energies (BDEs) of the C-C bonds in the cyclopropane ring. For an unsubstituted cyclopropane, the C-C BDE is approximately 65 kcal/mol. The presence of the methoxyethyl group might slightly lower this value for the adjacent bonds.

Heterolytic Cleavage: In polar reactions, the mode of ring-opening is highly dependent on the nature of the reagents and catalysts.

Acid-Catalyzed Ring Opening: In the presence of a Lewis or Brønsted acid, the ether oxygen of the (2-methoxyethyl) group could be protonated or coordinate to the acid. This could potentially lead to intramolecular reactions or influence the regioselectivity of nucleophilic attack on the cyclopropane ring.

Reactions with Electrophiles: Electrophilic attack on the cyclopropane ring of this compound would likely lead to the formation of a carbocationic intermediate. The position of the initial attack and the stability of the resulting carbocation would be influenced by the electronic effects of the substituent.

A general approach to predicting reactivity involves the use of molecular descriptors derived from computational chemistry. These descriptors can be correlated with experimentally determined reaction rates or equilibrium constants for a series of related compounds.

| Descriptor | Predicted Influence on this compound Reactivity |

| HOMO-LUMO Gap | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to electrophilic and nucleophilic attack, respectively. A smaller gap generally suggests higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | This analysis can provide insights into the hybridization of the carbon atoms in the cyclopropane ring and the nature of the C-C bonds, helping to predict which bonds are more likely to break. |

| Electrostatic Potential Maps | These maps can visualize the electron density distribution in the molecule, indicating regions that are more susceptible to electrophilic or nucleophilic attack. |